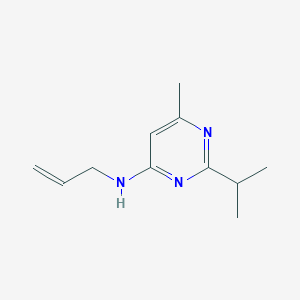

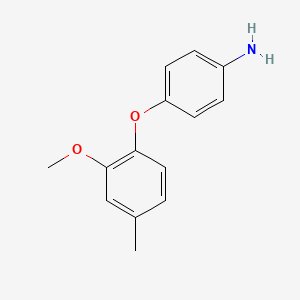

2-(3-Ethyl-4-methoxyphenyl)acetic acid

Übersicht

Beschreibung

“2-(3-Ethyl-4-methoxyphenyl)acetic acid” is a compound that falls under the category of monocarboxylic acids . It is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls .

Synthesis Analysis

The synthesis of similar compounds involves various processes. For instance, the synthesis of “ETHYL-4-(DIMETHYLAMINO)-2-(4-METHOXYPHENYL)” involves processes like the use of IR (Neat, cm-1), 1H NMR (60 MHz, δ ppm, CDCl3), and 13C NMR (15 MHz, δ ppm, CDCl3) .Chemical Reactions Analysis

Carboxylic acids like “2-(3-Ethyl-4-methoxyphenyl)acetic acid” donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Degradation

One significant area of research involves the environmental impact and degradation processes of chemically related compounds. For instance, studies on the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) have provided insights into the environmental monitoring and degradation pathways of chlorophenoxy acids, highlighting the importance of understanding such compounds' fate in natural settings (Zuanazzi et al., 2020). This research underlines the significance of tracking the environmental presence and transformation products of synthetic chemicals, offering a framework that could be adapted for studying 2-(3-Ethyl-4-methoxyphenyl)acetic acid and its environmental implications.

Advanced Oxidation Processes

The degradation and treatment of pharmaceuticals and organic pollutants using advanced oxidation processes (AOPs) is another pertinent research domain. For example, the study on acetaminophen degradation by AOPs sheds light on the mechanisms and by-products of pharmaceutical compound breakdown, providing a template for investigating how related compounds, possibly including 2-(3-Ethyl-4-methoxyphenyl)acetic acid, undergo similar processes (Qutob et al., 2022). These insights are crucial for designing treatment strategies for removing such compounds from water sources, contributing to environmental safety and public health.

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of organic compounds, such as ethyl tert-butyl ether (ETBE), offers valuable lessons on microbial degradation pathways and the impact of structural elements on the biodegradability of organic pollutants (Thornton et al., 2020). Understanding the microbial interactions and environmental conditions that facilitate the breakdown of compounds like 2-(3-Ethyl-4-methoxyphenyl)acetic acid can inform bioremediation strategies and the development of more environmentally benign chemicals.

Safety And Hazards

“2-(3-Ethyl-4-methoxyphenyl)acetic acid” may have similar safety and hazards to “4-METHOXYPHENYLACETIC ACID”, which severely irritates skin and eyes and may be toxic by ingestion . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

2-(3-ethyl-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-9-6-8(7-11(12)13)4-5-10(9)14-2/h4-6H,3,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYBUKKCSRDCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethyl-4-methoxyphenyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)

![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)

![2-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B3133104.png)